N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Description
N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic compound featuring a fused thiazolo-benzothiazole core substituted with dimethoxy and methyl groups.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S3/c1-8-19-15-13(25-8)5-4-9-16(15)27-18(20-9)22-17-21-10-6-11(23-2)12(24-3)7-14(10)26-17/h4-7H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMIHSHOHWTPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=CC(=C(C=C5S4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiazole and thiazolobenzothiazole rings through cyclization reactions. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate the cyclization and coupling processes .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several benzothiazole and thiazolo-fused derivatives. Key comparisons include:
Key Structural and Functional Differences
Substituent Effects :
- The 5,6-dimethoxy group in the target compound enhances electron-donating capacity compared to the 5,6-methylenedioxy group in derivatives. This difference may influence solubility and receptor binding .
- The 7-methyl substitution on the thiazolo ring (target compound) contrasts with the methylsulfanyl group in CAS 397290-24-3, which introduces sulfur-based hydrophobicity .
Thiadiazole-benzothiazole hybrids (e.g., ) demonstrated insecticidal and fungicidal effects, implying that fused heterocycles like the target compound may share these properties .
Physicochemical Properties :
- Solubility : A related benzothiazole-amine (CAS 810633-89-7) has a water solubility of 42.1 µg/mL at pH 7.4, suggesting that the target compound’s dimethoxy groups might improve solubility compared to methylsulfanyl analogs .
- Stability : The methylenedioxy derivatives () are synthesized via acetylation and nucleophilic substitution, indicating that the target compound’s synthesis may require similar robust conditions .
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a complex heterocyclic compound that belongs to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The compound's structure can be represented by the following details:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H14N2O3S |
| InChI Key | CWDHMNONQBHXGV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3)OC |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : Studies have demonstrated that related benzothiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural features suggest potential anticancer properties. Benzothiazoles are known to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : It is hypothesized that the compound may interfere with DNA replication or induce oxidative stress in cancer cells, leading to cell death .
- Case Studies : A study involving related compounds indicated a significant reduction in tumor growth in animal models when treated with benzothiazole derivatives .
Neuroprotective Effects
Some studies have highlighted the neuroprotective potential of benzothiazole derivatives:
- Neuroprotection : Compounds within this chemical class have been shown to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Research Findings
Recent studies have focused on synthesizing and testing various derivatives of benzothiazole to enhance biological activity:
- Synthesis Methods : Common methods include condensation reactions and cyclization techniques that yield high-purity products suitable for biological testing .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
